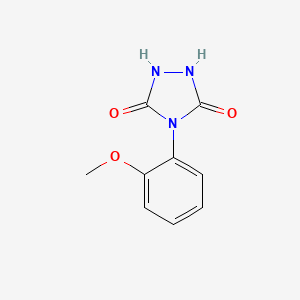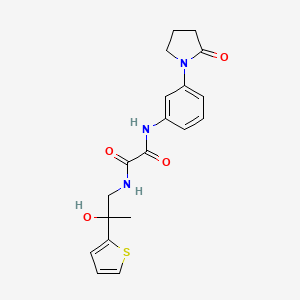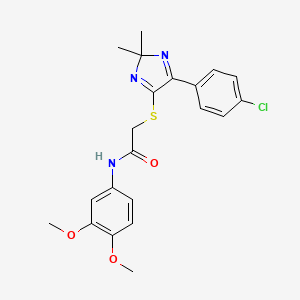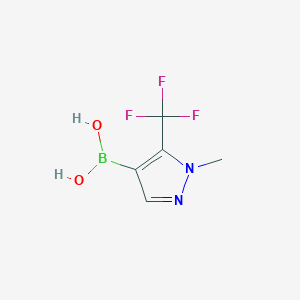
(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid” is a chemical compound with the molecular formula C5H6BF3N2O2 . It is also known as "1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trifluoromethyl-1H-pyrazole" .
Synthesis Analysis
A practical and high-yielding method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been developed . These compounds are key intermediates for important building blocks relevant to medicinal and agrochemistry .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. The trifluoromethyl group (-CF3) is attached to the pyrazole ring, making the compound electron-withdrawing .Chemical Reactions Analysis
The trifluoromethyl group in this compound is strongly electron-withdrawing, which can influence its reactivity in chemical reactions .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 193.919 Da .Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds :
- Zhang Yu-jua (2013) described the synthesis of 1-alkyl-pyrazole acid, an important intermediate for creating many biologically active compounds, starting from 1H-pyrazole. The process involved methylation, conversion to boronic acids, and condensation with pinacol, highlighting the role of pyrazole-based boronic acids in complex synthesis processes (Zhang Yu-jua, 2013).
Catalysis in Organic Synthesis :
- Research by J. Devlin (1975) on the Friedel–Crafts acetylation of hydroxy-6H-dibenzo[b,d]pyrans with acetic acid in the presence of boron trifluoride showcases the utility of boronic acid derivatives in catalyzing significant organic reactions (J. Devlin, 1975).
Drug Metabolism Studies :
- The study by T. Pekol et al. (2005) on the metabolism of the proteasome inhibitor bortezomib, which contains a boronic acid moiety, demonstrates the significance of boronic acid in drug efficacy and metabolism (T. Pekol et al., 2005).
Polyborylation Processes :
- A study by Takeshi Yamamoto et al. (2019) on the Ir-catalyzed C(sp3)-H borylation of alkylboronic acids leading to the site-selective synthesis of polyborylalkanes reveals the complexity and potential of boronic acid chemistry in creating multifunctionalized organic compounds (Takeshi Yamamoto et al., 2019).
Chemical Synthesis and Characterization :
- Research on silylated and germylated pyrazoleboronic acids by K. Durka et al. (2015) provides insights into the structural characterization and synthesis of boronic acid derivatives, highlighting their versatility in different chemical reactions (K. Durka et al., 2015).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c1-11-4(5(7,8)9)3(2-10-11)6(12)13/h2,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVPCMDJNJPMHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1)C)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2246648-49-5 |
Source


|
| Record name | [1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2894662.png)
![2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]sulfonyl}-2-propanol](/img/structure/B2894663.png)
![Methyl 2-[[4-(4-methoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2894667.png)

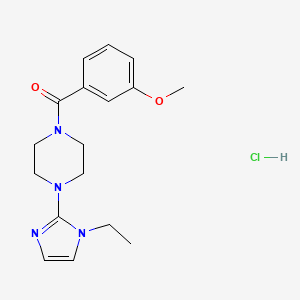
![N-(2,5-dimethoxyphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2894671.png)
